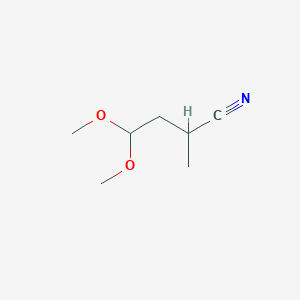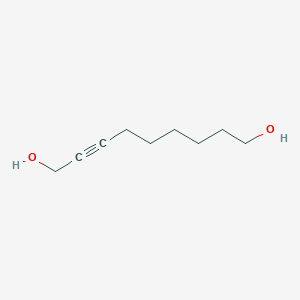![molecular formula C9H9ClN2O2S B14341728 ({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid CAS No. 92979-80-1](/img/structure/B14341728.png)
({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid is an organic compound that features a hydrazone functional group attached to a chlorophenyl ring and a sulfanylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid typically involves the reaction of 4-chlorophenylhydrazine with a suitable aldehyde or ketone to form the hydrazone intermediate. This intermediate is then reacted with a thiol-containing compound, such as thioglycolic acid, under acidic or basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, including the use of catalysts and solvents, to enhance the efficiency and scalability of the synthesis. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.
Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions, particularly at the para position relative to the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The hydrazone moiety can form reversible covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the compound’s structural features allow it to participate in various biochemical pathways, modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
({[2-(4-Bromophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid: Similar structure with a bromine atom instead of chlorine.
({[2-(4-Methylphenyl)hydrazinylidene]methyl}sulfanyl)acetic acid: Contains a methyl group instead of chlorine.
({[2-(4-Nitrophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid: Features a nitro group instead of chlorine.
Uniqueness
({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid is unique due to the presence of the chlorine atom, which can influence the compound’s reactivity and biological activity. The electron-withdrawing nature of chlorine can enhance the compound’s stability and its ability to interact with specific molecular targets.
Properties
CAS No. |
92979-80-1 |
|---|---|
Molecular Formula |
C9H9ClN2O2S |
Molecular Weight |
244.70 g/mol |
IUPAC Name |
2-[[(4-chlorophenyl)hydrazinylidene]methylsulfanyl]acetic acid |
InChI |
InChI=1S/C9H9ClN2O2S/c10-7-1-3-8(4-2-7)12-11-6-15-5-9(13)14/h1-4,6,12H,5H2,(H,13,14) |
InChI Key |
AGTFLIRITIEEPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NN=CSCC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2,2-Bis(methoxymethyl)-3-(pentyloxy)propoxy]pentane](/img/structure/B14341661.png)


![2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium chloride](/img/structure/B14341687.png)
![Diethyl {2-[(diethoxyphosphoryl)oxy]butyl}phosphonate](/img/structure/B14341688.png)



![N-[2-(4-Chlorobenzoyl)phenyl]pyridine-4-carboxamide](/img/structure/B14341711.png)

![N-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]quinolin-4-amine](/img/structure/B14341721.png)
![Ethyl 6-[(E)-benzylideneamino]hexanoate](/img/structure/B14341729.png)

